

# 2,3-Dihydrofuran basic properties and structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,3-Dihydrofuran

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An In-depth Technical Guide to **2,3-Dihydrofuran**: Core Properties, Structure, and Reactivity

## Introduction

**2,3-Dihydrofuran** (2,3-DHF) is a heterocyclic organic compound and one of the simplest enol ethers, with the chemical formula  $C_4H_6O$ .<sup>[1]</sup> This colorless, volatile liquid is a crucial building block in organic synthesis due to the unique reactivity imparted by the endocyclic double bond adjacent to the oxygen atom.<sup>[1][2]</sup> Its structure allows for a wide range of chemical transformations, making it an indispensable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry for the development of biologically active compounds such as anti-tumor agents.<sup>[3][4][5]</sup> This guide provides a comprehensive overview of the fundamental properties, molecular structure, spectroscopic signature, and chemical reactivity of **2,3-dihydrofuran**, tailored for researchers, scientists, and professionals in drug development.

## Physical and Chemical Properties

**2,3-Dihydrofuran** is a highly flammable liquid that is slightly soluble in water.<sup>[6][7]</sup> A critical safety consideration is its tendency to form explosive peroxides upon exposure to air, necessitating careful storage and handling procedures.<sup>[8][9]</sup>

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>6</sub> O	[1][10]
Molar Mass	70.09 g/mol	[1][9]
Appearance	Clear, colorless liquid	[3][6][8]
Density	0.927 g/mL at 25 °C	[1]
Boiling Point	54-55 °C	[8]
Flash Point	-24 °C (-11.2 °F) (closed cup)	
Refractive Index	1.423 at 20 °C	[8]
Vapor Pressure	14.46 mmHg at 55 °C	[8]

## Molecular Structure

The structure of **2,3-dihydrofuran** consists of a five-membered ring containing one oxygen atom and a double bond between carbons 2 and 3. This arrangement defines it as a cyclic enol ether. The molecule is assumed to be planar, though detailed experimental data on its precise conformation is not as readily available as for its aromatic counterpart, furan.[11] The structure's reactivity is primarily dictated by the interplay between the electron-donating oxygen atom and the electron-rich carbon-carbon double bond.[2]

Caption: Molecular structure of **2,3-Dihydrofuran**.

## Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of **2,3-dihydrofuran**. The key spectral features are summarized below.

Spectroscopy	Key Features and Observations
<sup>1</sup> H NMR	In CDCl <sub>3</sub> , the spectrum typically shows three distinct signals: a triplet around 2.6 ppm for the two protons at C4, a triplet around 4.3 ppm for the two protons at C5, and two signals in the vinyl region for the protons at C2 and C3. <sup>[12]</sup> <sup>[13]</sup>
<sup>13</sup> C NMR	The spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule. The olefinic carbons (C2 and C3) will appear downfield, while the saturated carbons (C4 and C5) will be upfield.
Infrared (IR)	The IR spectrum displays characteristic absorption bands. Key vibrations include C-H stretching, a prominent C=C stretching vibration for the enol ether double bond, and strong C-O stretching frequencies. <sup>[10]</sup> <sup>[14]</sup>
Mass Spec (MS)	The electron ionization mass spectrum shows a molecular ion (M <sup>+</sup> ) peak at m/z = 70, corresponding to the molecular weight of C <sub>4</sub> H <sub>6</sub> O. <sup>[10]</sup> <sup>[15]</sup>

## Reactivity and Synthetic Applications

**2,3-Dihydrofuran** is a versatile reagent in a multitude of organic reactions, serving as a precursor to a wide array of functionalized heterocycles and other complex structures.<sup>[3]</sup>

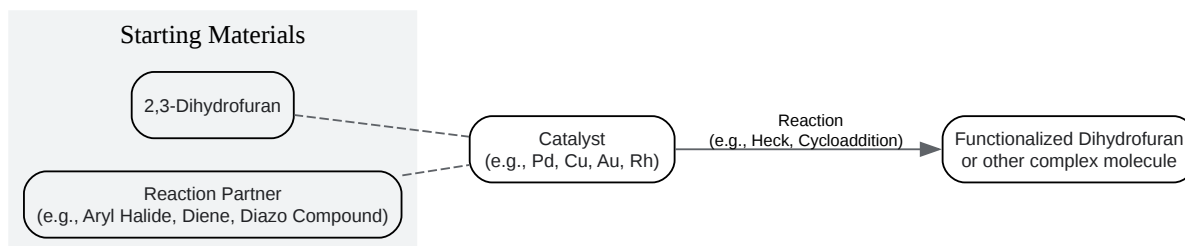
### Key Reactions:

- **Heck Arylation:** It readily undergoes palladium-catalyzed Heck arylation with aryl iodides and bromides to afford 2-aryl-**2,3-dihydrofurans** and 2-aryl-2,5-dihydrofurans, demonstrating its utility in forming C-C bonds.<sup>[16]</sup>
- **Cycloadditions:** As a dienophile, it participates in Diels-Alder reactions.<sup>[3]</sup> It also undergoes [3+2] and [4+1] cycloadditions with various partners, often catalyzed by transition metals like

copper or gold, to construct highly substituted dihydrofuran cores.[8][16]

- Lithiation: Treatment with strong bases like butyllithium results in lithiation at the 2-position, generating a versatile intermediate for further functionalization.[1]
- Ring-Opening Reactions: Under certain conditions, the dihydrofuran ring can be opened to yield other functionalized molecules.[17]

Its application as a key intermediate is particularly prominent in the pharmaceutical sector for synthesizing anti-tumor agents and other biologically active molecules.[4][5][18] It is also used in the formulation of electronic chemicals and in the flavor and fragrance industry.[5][19]



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Caption: General reaction workflow involving **2,3-Dihydrofuran**.

## Synthesis Protocols

**2,3-Dihydrofuran** and its derivatives can be synthesized through various routes. Classically, they are known as intermediates in the Feist–Benary furan synthesis.[1] Modern methods often involve metal-catalyzed cyclization or cycloaddition reactions.[20] For instance, a common strategy involves the reaction of carbonyl ylides, generated from diazo compounds in the presence of a copper catalyst, which then undergo a 1,5-electrocyclization.[20] Another approach is the tandem Knoevenagel-Michael cyclization using  $\alpha$ -tosyloxy ketone precursors.[21]

**General Experimental Protocol for Synthesis via Cyclization:** Causality: This protocol illustrates a common strategy where a linear precursor is induced to cyclize, forming the heterocyclic ring.

The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity.

- **Reactant Preparation:** A suitable precursor, such as an  $\alpha$ -allenic alcohol, is dissolved in an appropriate anhydrous solvent (e.g., toluene, THF) under an inert atmosphere (e.g., Nitrogen or Argon).
- **Catalyst Addition:** A catalytic amount of a transition metal catalyst (e.g., an iron or gold complex) is added to the reaction mixture.<sup>[16]</sup> The choice of catalyst is crucial for promoting the desired intramolecular hydroalkoxylation while suppressing side reactions.
- **Reaction Execution:** The mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period determined by reaction monitoring (e.g., via TLC or GC-MS). The inert atmosphere is maintained to prevent degradation of the catalyst and reactants.
- **Workup:** Upon completion, the reaction is quenched (e.g., with water or a saturated salt solution). The organic product is extracted into an appropriate solvent (e.g., ethyl acetate, dichloromethane).
- **Purification:** The combined organic layers are dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure **2,3-dihydrofuran** derivative.

## Safety and Handling

**2,3-Dihydrofuran** is a hazardous chemical that requires strict safety protocols.

- **Flammability:** It is a highly flammable liquid and vapor, with a very low flash point.<sup>[6]</sup> It must be kept away from heat, sparks, open flames, and other ignition sources.<sup>[22][23]</sup> All equipment must be properly grounded to prevent static discharge.<sup>[23]</sup>
- **Peroxide Formation:** Like many ethers, it can form explosive peroxides upon exposure to air and light.<sup>[8][9]</sup> Containers should be dated upon opening, and the material should be tested for the presence of peroxides periodically and before distillation.<sup>[22]</sup> Store under an inert atmosphere if possible.

- Toxicity and Irritation: It is harmful if swallowed and causes serious eye irritation.[8][22] Avoid contact with skin and eyes, and prevent inhalation of vapors.[24]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[23]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, typically refrigerated at 2-8°C.[5][22]

## Conclusion

**2,3-Dihydrofuran** is a fundamentally important heterocyclic compound whose value is derived from the versatile reactivity of its enol ether moiety. Its well-defined physical, chemical, and spectroscopic properties make it a reliable and characterizable intermediate. For researchers in organic synthesis and drug development, a thorough understanding of its structure, reactivity, and handling requirements is paramount for leveraging its potential in the construction of novel and complex molecular architectures that drive innovation in medicine and materials science.

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- To cite this document: BenchChem. [2,3-Dihydrofuran basic properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140613#2-3-dihydrofuran-basic-properties-and-structure]

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